

Application Notes and Protocols: SR3335 in Liver Metabolism Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR3335 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (ROR α).[1][2][3][4][5] ROR α is a nuclear receptor that plays a crucial role in regulating various physiological processes, including development, inflammation, and metabolism.[6] In the liver, ROR α is a key regulator of glucose homeostasis, particularly through its control of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[1][4][6] **SR3335**, by inhibiting the constitutive activity of ROR α , has emerged as a valuable chemical probe to investigate the role of ROR α in liver metabolism and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[1][2][4][6]

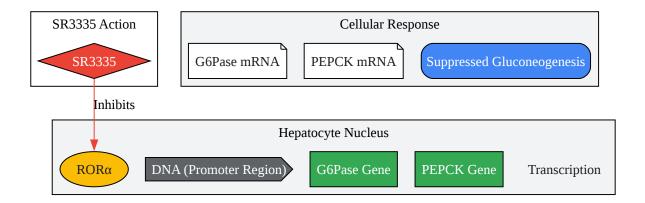
These application notes provide a comprehensive overview of the use of **SR3335** in studying liver metabolism, including its mechanism of action, effects on key metabolic pathways, and detailed protocols for in vitro and in vivo experiments.

Mechanism of Action

SR3335 functions as a selective inverse agonist for ROR α .[1][2][3][4][5] It directly binds to the ligand-binding domain of ROR α , leading to the suppression of its transcriptional activity.[1][4] This inhibition reduces the expression of ROR α target genes, including those encoding key enzymes in the hepatic gluconeogenesis pathway: Glucose-6-Phosphatase (G6Pase) and



Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3][4][6] By downregulating these enzymes, **SR3335** effectively suppresses hepatic glucose production.[1][2][4][6]



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Data Presentation

In Vitro Efficacy of SR3335

Cell Line	Concentrati on	Treatment Duration	Target Gene	Effect	Reference
HepG2	5 μΜ	Not Specified	G6Pase mRNA	Suppression	[1][4]
HepG2	5 μΜ	Not Specified	PEPCK mRNA	Suppression	[1][4]
HepG2	5 μΜ	Not Specified	Full-length RORα, G6Pase promoter- luciferase reporter	Suppression of transcription	[1][4]



In Vivo Efficacy of SR3335 in a Diet-Induced Obesity

(DIO) Mouse Model

Animal Model	Dosage	Administr ation Route	Treatmen t Duration	Paramete r	Result	Referenc e
DIO Mice	15 mg/kg b.i.d.	Intraperiton eal (ip)	6 days	Plasma Glucose Levels (during pyruvate tolerance test)	Significantl y lower at 15, 30, and 60 min post- pyruvate injection	[1][3]
DIO Mice	15 mg/kg b.i.d.	Intraperiton eal (ip)	6 days	Hepatic pepck mRNA expression	~50% decrease	[3]
DIO Mice	15 mg/kg b.i.d.	Intraperiton eal (ip)	6 days	Hepatic g6pase mRNA expression	Not significantl y affected	[3]
DIO Mice	15 mg/kg b.i.d.	Intraperiton eal (ip)	6 days	Hepatic nr1d1 (Rev-erbα) mRNA expression	Repressed	[1][4]

Experimental Protocols In Vitro Gene Expression Analysis in HepG2 Cells

Objective: To determine the effect of SR3335 on the mRNA expression of ROR α target genes involved in gluconeogenesis.

Materials:

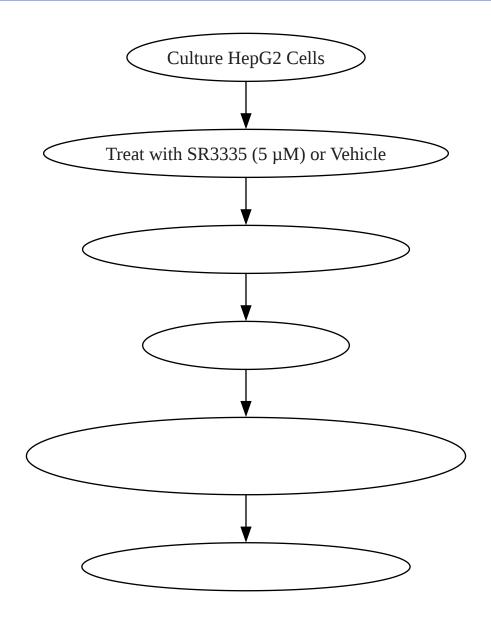


- · HepG2 cells
- Cell culture medium (e.g., DMEM) with supplements
- SR3335 (stock solution in DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH, cyclophilin)

Protocol:

- Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
- Treatment: Treat the cells with 5 μM SR3335 or vehicle (DMSO) for a specified duration (e.g., 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers for the target genes (G6Pase, PEPCK) and a housekeeping gene.
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in SR3335-treated cells compared to vehicle-treated cells.





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In Vivo Pyruvate Tolerance Test in Mice

Objective: To assess the effect of SR3335 on hepatic gluconeogenesis in vivo.

Materials:

- Diet-induced obese (DIO) mice
- SR3335
- Vehicle solution (e.g., corn oil)

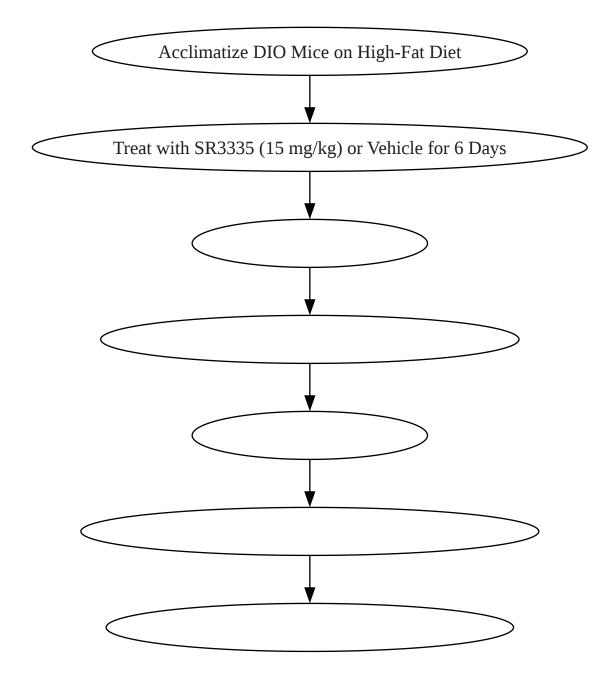


- Pyruvate solution (sterile)
- Glucometer and test strips

Protocol:

- Acclimatization and Diet: Acclimatize DIO mice and maintain them on a high-fat diet.
- Treatment: Administer **SR3335** (15 mg/kg) or vehicle via intraperitoneal injection twice daily (b.i.d.) for 6 days.
- Fasting: After the final dose on day 6, fast the mice overnight (e.g., 16 hours).
- Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein (time 0).
- Pyruvate Injection: Inject the mice intraperitoneally with pyruvate (e.g., 2 g/kg body weight).
- Post-Injection Glucose Measurements: Measure blood glucose at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plot the blood glucose levels over time for both the SR3335-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion.





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Conclusion

SR3335 is a valuable pharmacological tool for elucidating the role of ROR α in hepatic glucose metabolism. Its ability to selectively inhibit ROR α and consequently suppress gluconeogenesis makes it an important compound for basic research and a promising lead for the development of novel therapeutics for type 2 diabetes. The protocols and data presented here provide a foundation for researchers to effectively utilize **SR3335** in their studies of liver metabolism.



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